3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine 3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18438187
InChI: InChI=1S/C7H5N5O2S/c8-7-10-6(11-15-7)5-3-4(12(13)14)1-2-9-5/h1-3H,(H2,8,10,11)
SMILES:
Molecular Formula: C7H5N5O2S
Molecular Weight: 223.21 g/mol

3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine

CAS No.:

Cat. No.: VC18438187

Molecular Formula: C7H5N5O2S

Molecular Weight: 223.21 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine -

Specification

Molecular Formula C7H5N5O2S
Molecular Weight 223.21 g/mol
IUPAC Name 3-(4-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine
Standard InChI InChI=1S/C7H5N5O2S/c8-7-10-6(11-15-7)5-3-4(12(13)14)1-2-9-5/h1-3H,(H2,8,10,11)
Standard InChI Key HHPOPEPKUCETFS-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C=C1[N+](=O)[O-])C2=NSC(=N2)N

Introduction

Chemical Structure and Molecular Properties

Core Architecture

3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine features a 1,2,4-thiadiazole ring (a five-membered heterocycle containing two nitrogen atoms and one sulfur atom) substituted at position 3 with a 4-nitropyridin-2-yl group and at position 5 with an amine. The nitro group at the pyridine’s para position introduces strong electron-withdrawing effects, which polarize the aromatic system and enhance intermolecular interactions with biological targets .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₈H₆N₆O₂S
Molecular Weight274.25 g/mol
Hydrogen Bond Donors2 (amine and pyridine N-oxide)
Hydrogen Bond Acceptors7
LogP (Predicted)1.8

Synthesis and Structural Modification

Synthetic Pathways

While no direct synthesis of 3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine is documented, analogous compounds like 3-(pyridin-2-yl)-1,2,4-thiadiazol-5-amine (Ambeed, ) provide a template. A plausible route involves:

  • Nitration of Pyridine: Introducing a nitro group at position 4 of 2-aminopyridine using nitric acid/sulfuric acid.

  • Thiadiazole Formation: Reacting nitropyridine with thiourea derivatives under oxidative conditions to form the 1,2,4-thiadiazole ring .

  • Amine Functionalization: Coupling the intermediate with ammonia or amines to install the C5-amine group .

Table 2: Hypothetical Synthesis Steps

StepReactionYieldConditions
1Nitration of 2-aminopyridine75%HNO₃/H₂SO₄, 0–5°C, 2 h
2Cyclization with thiourea60%Ethanol, FeCl₃, reflux, 6 h
3Amination at C585%NH₄SCN, EtOH, 70°C, 12 h

Antimicrobial Activity and Mechanism of Action

Gram-Positive Bacterial Inhibition

Structural analogs of 3-(4-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine exhibit potent activity against Gram-positive pathogens like Staphylococcus aureus and Bacillus subtilis. For example, 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives showed MIC values of 1–4 μg/mL against S. aureus, outperforming ampicillin (MIC = 8 μg/mL) . The nitro group enhances binding to MurB, an enzyme critical for peptidoglycan synthesis, by mimicking the diphosphate moiety of UDP-N-acetylglucosamine enolpyruvate .

Limited Gram-Negative Efficacy

Structure-Activity Relationship (SAR) Analysis

Role of the Nitro Group

The nitro group at position 4 of the pyridine ring:

  • Enhances Electron Deficiency: Stabilizes charge-transfer interactions with bacterial enzyme active sites .

  • Improves Lipophilicity: Increases membrane permeability, as evidenced by LogP values ~1.8 .

  • Resists Metabolic Degradation: Nitro groups are less prone to enzymatic reduction in aerobic environments .

Thiadiazole Core Contributions

The 1,2,4-thiadiazole ring:

  • Acts as a Bioisostere: Replaces less stable heterocycles while maintaining hydrogen-bonding capacity.

  • Facilitates π-Stacking: The aromatic system interacts with tyrosine residues in MurB’s active site .

Pharmacological Applications and Future Directions

Antibacterial Drug Development

Given its predicted activity against methicillin-resistant S. aureus (MRSA), 3-(4-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine could address antibiotic resistance. Structural optimizations might include:

  • Adding Hydrophobic Substituents: To improve penetration through Gram-negative outer membranes.

  • Hybridization with Fluoroquinolones: Combining thiadiazole scaffolds with DNA gyrase inhibitors .

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